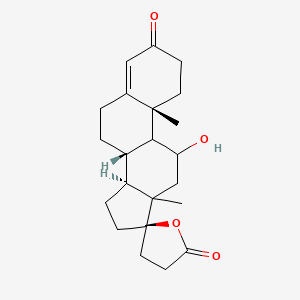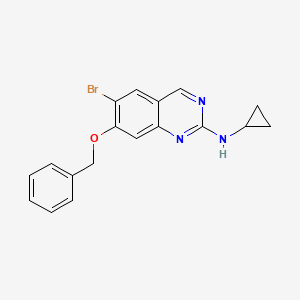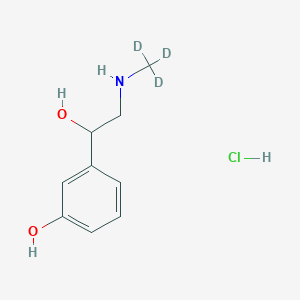
R-(-)-Arundic Acid Acyl-beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R-(-)-Arundic Acid Acyl-beta-D-Glucuronide: is a metabolite formed through the conjugation of R-(-)-Arundic Acid with beta-D-Glucuronic Acid. This compound is part of the acyl glucuronide family, which are known for their role in drug metabolism and potential toxicity due to their reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Arundic Acid Acyl-beta-D-Glucuronide typically involves the conjugation of R-(-)-Arundic Acid with beta-D-Glucuronic Acid. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to the carboxylic acid group of R-(-)-Arundic Acid .
Industrial Production Methods: Industrial production of acyl glucuronides, including this compound, often involves biotechnological methods utilizing recombinant UGT enzymes. These methods ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: R-(-)-Arundic Acid Acyl-beta-D-Glucuronide undergoes several types of chemical reactions, including:
Transacylation: This reaction involves the transfer of the acyl group to another molecule, which can lead to the formation of protein adducts.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Transacylation: Often facilitated by nucleophilic reagents under physiological conditions.
Major Products Formed:
Hydrolysis: R-(-)-Arundic Acid and beta-D-Glucuronic Acid.
Transacylation: Protein adducts and other acylated molecules.
Applications De Recherche Scientifique
R-(-)-Arundic Acid Acyl-beta-D-Glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of acyl glucuronides.
Biology: Investigated for its role in drug metabolism and potential toxicity.
Medicine: Studied for its potential therapeutic effects and adverse reactions.
Industry: Utilized in the development of biotechnological methods for the production of acyl glucuronides.
Mécanisme D'action
The mechanism of action of R-(-)-Arundic Acid Acyl-beta-D-Glucuronide involves its reactivity as an acyl glucuronide. This compound can form covalent adducts with proteins through transacylation reactions, which may lead to the modification of protein function and potential toxicity . The molecular targets and pathways involved include various enzymes and proteins that interact with the acyl group of the compound .
Comparaison Avec Des Composés Similaires
- R-(-)-Naproxen Acyl-beta-D-Glucuronide
- S-(-)-Ibuprofen Acyl-beta-D-Glucuronide
- Diclofenac Acyl-beta-D-Glucuronide
Comparison: R-(-)-Arundic Acid Acyl-beta-D-Glucuronide is unique due to its specific structure and reactivity profile. Compared to other acyl glucuronides, it may exhibit different rates of hydrolysis and transacylation, leading to distinct biological effects and potential toxicity .
Propriétés
Formule moléculaire |
C17H30O8 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-2-propyloctanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H30O8/c1-3-5-6-7-9-10(8-4-2)16(23)25-17-13(20)11(18)12(19)14(24-17)15(21)22/h10-14,17-20H,3-9H2,1-2H3,(H,21,22)/t10-,11+,12+,13-,14+,17+/m1/s1 |
Clé InChI |
QKASJXSEOIADTC-LZQHRPSPSA-N |
SMILES isomérique |
CCCCCC[C@@H](CCC)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
SMILES canonique |
CCCCCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


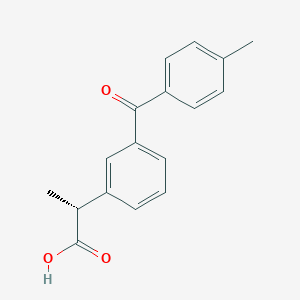

![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)
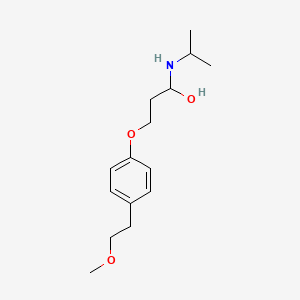
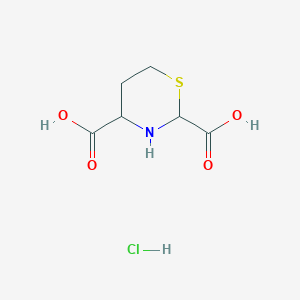
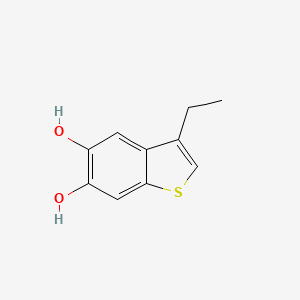
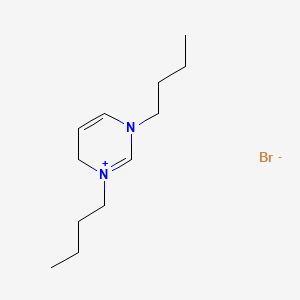
![8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione](/img/structure/B13854195.png)

![N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/structure/B13854205.png)
![(R)-7-(Hydroxymethyl)-7,8-dihydro-6H-dibenzo[b,d]oxocine-3,7,10,11-tetraol](/img/structure/B13854210.png)
